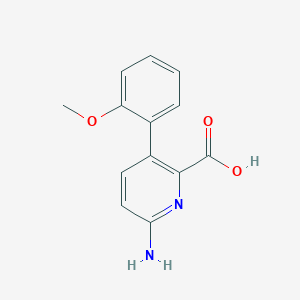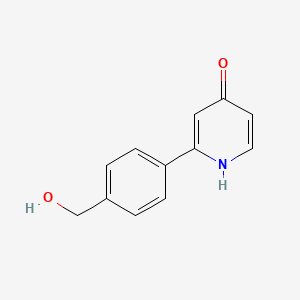
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-methoxyphenyl)picolinic acid (6-AMPPA) is a synthetic organic compound with the molecular formula C10H10N2O3. It is an important intermediate in the synthesis of a number of pharmaceuticals, and has been studied extensively for its potential therapeutic applications. 6-AMPPA is a white crystalline powder that is soluble in water and alcohol. It is typically found in a 95% purity grade and is relatively stable in air.
Applications De Recherche Scientifique
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been studied extensively for its potential therapeutic applications. It is known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for a variety of cancer types. In addition, 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been studied as a potential treatment for cardiovascular disease, diabetes, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act via a number of pathways. It is thought to interact with enzymes involved in the metabolism of lipids and proteins, and to modulate the activity of certain receptors. It is also thought to have an effect on the production of inflammatory mediators, and to modulate the activity of certain enzymes involved in the production of energy.
Biochemical and Physiological Effects
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, and to inhibit the growth of certain types of cancer cells. It has also been found to have protective effects against oxidative stress and to modulate the activity of certain enzymes involved in the production of energy. In addition, 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% has been found to have a protective effect against cardiovascular disease and to modulate the activity of certain receptors involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% is relatively stable in air and is soluble in water and alcohol, making it suitable for use in laboratory experiments. However, it is important to note that the compound is not approved for human use, and therefore should only be used in laboratory experiments. In addition, the compound is not readily available and must be prepared in the laboratory.
Orientations Futures
The potential therapeutic applications of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% are still being studied and explored. Future research could focus on further elucidating the biochemical and physiological effects of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as exploring its potential therapeutic applications. In addition, further research could focus on developing new synthesis methods for 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as exploring its potential uses in other areas such as food and cosmetics. Finally, further research could focus on exploring the potential adverse effects of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%, as well as investigating the safety and efficacy of its use in humans.
Méthodes De Synthèse
The synthesis of 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95% involves a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with acetic anhydride, followed by the addition of hydrochloric acid to form the intermediate 2-methoxyphenylacetic chloride. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the desired 6-Amino-3-(2-methoxyphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
6-amino-3-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-5-3-2-4-8(10)9-6-7-11(14)15-12(9)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDCAAJHHMHAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-methoxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














